
UCSF924
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式はC20H22N2O2、分子量は322.40 g/molです . この化合物は、ドーパミンD4受容体に対する高い特異性と親和性で注目されており、神経薬理学的研究において貴重なツールとなっています .
合成方法
合成経路と反応条件
UCSF924の合成には、いくつかの重要なステップが含まれます。
キノリン-4(1H)-オンコアの形成: これは、通常、適切なアニリン誘導体から出発して、一連の環化反応によって達成されます。
フェノキシプロピルアミノ基の導入: このステップでは、塩基性条件下でキノリン-4(1H)-オンコアをフェノキシプロピルアミン誘導体でアルキル化します。
工業的製造方法
This compoundの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップとなります。 これには、反応条件の最適化、工業グレードの試薬の使用、一貫した製品品質と収率を確保するための大型反応器の採用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UCSF924 involves several key steps:
Formation of the Quinolin-4(1H)-one Core: This is typically achieved through a series of cyclization reactions starting from an appropriate aniline derivative.
Introduction of the Phenoxypropylamino Group: This step involves the alkylation of the quinolin-4(1H)-one core with a phenoxypropylamine derivative under basic conditions.
Methylation: The final step involves the methylation of the quinoline ring to introduce the 6-methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
化学反応の分析
反応の種類
UCSF924は主に次のようになります。
置換反応: フェノキシプロピルアミノ基は、求核置換反応に関与することができます。
一般的な試薬と条件
置換反応: 一般的には、塩基性条件下でアミンやチオールなどの求核剤が関与します。
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換キノリン誘導体が含まれており、特定の用途に合わせてさらに機能化することができます .
科学的研究の応用
Scientific Research Applications
-
Psychiatric Disorder Research
- Targeting Dopamine D4 Receptor : UCSF924's specificity allows researchers to study the D4 receptor's role in psychiatric conditions such as schizophrenia and bipolar disorder. Current antipsychotic drugs often lack specificity, leading to unwanted side effects. This compound offers a tool to explore the receptor's functions and potentially lead to better-targeted therapies .
- Investigating Mechanisms of Action : The compound can help elucidate how existing psychiatric drugs interact with the D4 receptor, contributing to a better understanding of their mechanisms and guiding future drug design .
-
Drug Discovery and Development
- Chemical Probe for Drug Development : this compound is classified as a chemical probe, which means it is intended for use in research rather than as a therapeutic agent itself. It facilitates the investigation of receptor biology, helping scientists understand how drugs can be optimized for better efficacy and safety profiles .
- Open Access for Research : The compound is made available through commercial suppliers, allowing researchers worldwide to utilize it in their studies, promoting collaborative research efforts in pharmacology and drug discovery .
- Animal Model Testing
Case Studies
Binding Affinity Data
Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
---|---|---|---|
This compound | Dopamine D4 | 3.0 nM | High |
Nemonapride | Dopamine D4 | Weak | Moderate |
Research Impact Metrics
Metric | Value |
---|---|
Number of Compounds Screened | 600,000+ |
Number of Researchers Engaged | Global access via Sigma-Aldrich |
Anticipated Publications | Multiple ongoing studies |
作用機序
UCSF924は、ドーパミンD4受容体に選択的に結合することで作用を発揮します。部分アゴニストとして作用し、天然のリガンドであるドーパミンよりも低い程度で受容体を活性化します。 この選択的な活性化は、Gαi/oシグナル伝達経路よりもアレスチンタンパク質の募集につながり、下流のシグナル伝達イベントを調節します .
類似化合物との比較
類似化合物
UCSF924NC: ドーパミンD4受容体に対する親和性が著しく低下した構造アナログ.
キンピロール: 別のドーパミン受容体アゴニストですが、受容体サブタイプ選択性が異なります.
独自性
UCSF924は、他のドーパミン受容体サブタイプでは活性はほとんどなく、ドーパミンD4受容体に対する高い選択性と親和性を持ち、その独自性を特徴としています。 これは、さまざまな生物学的プロセスにおけるドーパミンD4受容体の特定の役割を研究するための優れたツールとなります .
生物活性
UCSF924 is a small molecule identified as a potent agonist of the D4 dopamine receptor (DRD4). This compound has garnered attention in pharmacological research due to its selective action on DRD4, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. This article delves into the biological activity of this compound, including its mechanisms, potency, selectivity, and potential applications.
This compound is characterized by its ability to selectively activate the DRD4 receptor. The compound's structure has not been explicitly detailed in the available literature; however, it is classified as a chemical probe with a high binding affinity for its target.
This compound functions as an agonist for the DRD4 receptor, which plays a crucial role in modulating neurotransmission in the brain. Activation of DRD4 is associated with various physiological responses including:
- Regulation of mood and behavior
- Modulation of attention and learning processes
- Influence on reward pathways
Potency and Efficacy
The potency of this compound has been quantitatively assessed using radioligand binding assays. Key findings include:
- Ki value : 3.0 nM, indicating a strong binding affinity for DRD4.
- Recommended concentration for cellular assays : 10-100 nM based on EC50 values.
These values suggest that this compound is a highly effective compound for studying DRD4-related pathways.
In Vitro Studies
In vitro studies indicate that this compound effectively activates DRD4 at concentrations within the recommended range. These studies typically involve cellular models expressing DRD4 to assess downstream signaling pathways activated by this compound.
In Vivo Studies
Research on the in vivo effects of this compound is still emerging. Preliminary data suggest that administration of this compound can influence behaviors associated with dopaminergic signaling, though comprehensive studies are required to elucidate its full pharmacological profile.
Selectivity Profile
This compound has undergone assessments for off-target activity to ensure specificity for DRD4. The selectivity profile indicates minimal interaction with other dopamine receptors (e.g., DRD2, DRD3), reinforcing its potential as a targeted therapeutic agent.
Case Study 1: Neuropsychiatric Disorders
Research has explored the implications of this compound in models of neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Activation of DRD4 has been linked to improvements in cognitive function and behavioral symptoms in these conditions.
Case Study 2: Behavioral Studies
In behavioral assays, this compound administration has shown promise in altering exploratory behavior and anxiety-like responses in rodent models, suggesting potential applications in anxiety disorders.
Summary Table of Biological Activity
Property | Value |
---|---|
Target | D4 Dopamine Receptor |
Ki Value | 3.0 nM |
Recommended Concentration | 10-100 nM |
Mechanism | Agonist |
Selectivity | High (minimal off-target effects) |
特性
IUPAC Name |
6-methyl-2-[(3-phenoxypropylamino)methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-8-9-19-18(12-15)20(23)13-16(22-19)14-21-10-5-11-24-17-6-3-2-4-7-17/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHDOVLXDYWDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。